molecular formula C14H15N3O2 B15159979 3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile CAS No. 679407-11-5

3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile

Cat. No.: B15159979
CAS No.: 679407-11-5
M. Wt: 257.29 g/mol
InChI Key: ANGLWFRTZCOBHB-UHFFFAOYSA-N
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Description

3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile is a complex organic compound featuring an imidazole ring substituted with hydroxymethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above. Industrial production would focus on optimizing yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-[4,5-bis(formyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile.

    Reduction: Formation of 3-[4,5-bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxymethyl and phenyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazole: Lacks the propanenitrile group, which may affect its reactivity and applications.

    2-Phenyl-4,5-dihydroxyimidazole: Similar structure but with hydroxyl groups instead of hydroxymethyl groups.

Uniqueness

3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

679407-11-5

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

3-[4,5-bis(hydroxymethyl)-2-phenylimidazol-1-yl]propanenitrile

InChI

InChI=1S/C14H15N3O2/c15-7-4-8-17-13(10-19)12(9-18)16-14(17)11-5-2-1-3-6-11/h1-3,5-6,18-19H,4,8-10H2

InChI Key

ANGLWFRTZCOBHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2CCC#N)CO)CO

Origin of Product

United States

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